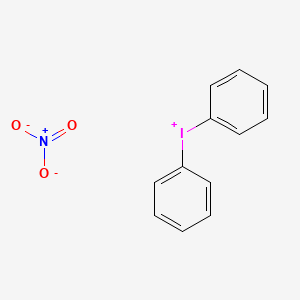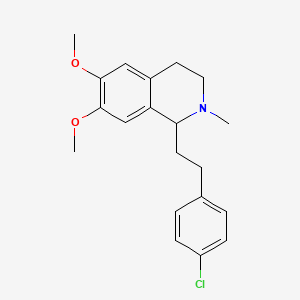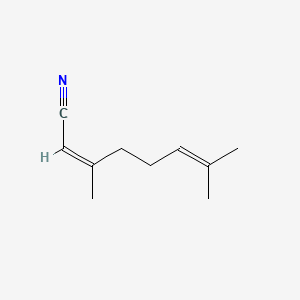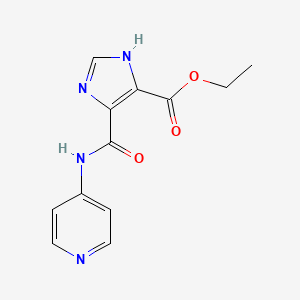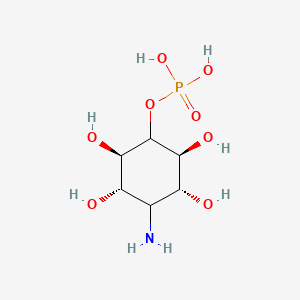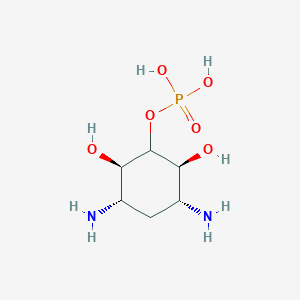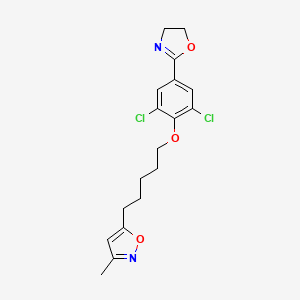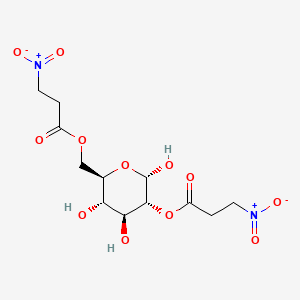![molecular formula C15H24O2 B1203552 (2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1203552.png)
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is a guaiane-type sesquiterpenoid hemiketal. It has garnered attention due to its diverse pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is typically extracted from the essential oil of Curcumae rhizoma. The extraction process involves steam distillation followed by purification steps such as column chromatography . The compound can also be synthesized through chemical modification of related sesquiterpenoids, involving steps like epoxidation and cyclization .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources, given the complexity of its synthetic routes. The large-scale extraction involves the use of advanced distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of the original compound .
Scientific Research Applications
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
GABA(A) Receptors: It acts as an allosteric enhancer of GABA(A) receptors, facilitating GABA-activated currents and modulating neural activity.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
Anti-cancer Mechanisms: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another bioactive compound from Curcumae rhizoma with anti-inflammatory and anti-cancer properties.
Turmerone: A sesquiterpenoid with similar pharmacological activities.
Uniqueness
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is unique due to its specific molecular structure, which confers distinct pharmacological activities. Unlike curcumin and turmerone, this compound has a unique combination of a five-membered ring and a six-membered ring, contributing to its diverse bioactivities .
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(2S,5S,8S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13-,14?,15-/m0/s1 |
InChI Key |
QRMPRVXWPCLVNI-XIQJJJERSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C13C[C@H]([C@@](O3)(CC2=C)O)C(C)C |
Canonical SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C |
Synonyms |
curcumol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
